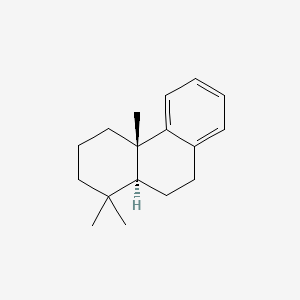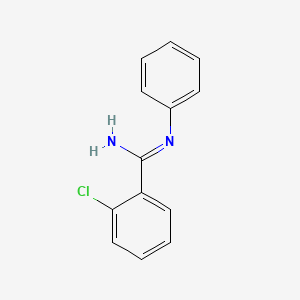
o-Chloro-N-phenylbenzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Chloro-N-phenylbenzamidine: is an organic compound with the molecular formula C13H11ClN2. It is a derivative of benzamidine, where the phenyl group is substituted with a chlorine atom at the ortho position.
准备方法
Synthetic Routes and Reaction Conditions:
Aniline and Benzonitrile Method: One common method involves the reaction of aniline with benzonitrile in the presence of anhydrous aluminum chloride.
Alternative Methods: Other methods include heating aniline hydrochloride with benzonitrile or thiobenzamide, or treating phenylcyanamide with phenylmagnesium bromide.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions:
Substitution Reactions: o-Chloro-N-phenylbenzamidine can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Condensation Reactions: It can participate in condensation reactions with aldehydes to form benzimidazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium metabisulphite is used as an oxidizing agent in some reactions.
Catalysts: Transition metal catalysts like palladium, ruthenium, and rhodium are often employed.
Major Products:
Benzimidazole Derivatives: These are significant products formed from the condensation reactions involving this compound.
科学研究应用
Chemistry:
Synthesis of Benzimidazoles: o-Chloro-N-phenylbenzamidine is used as a precursor in the synthesis of benzimidazole derivatives, which have various applications in medicinal chemistry.
Biology and Medicine:
Anticancer Agents: Benzimidazole derivatives synthesized from this compound have shown potential as anticancer agents.
Industry:
作用机制
The mechanism of action of o-Chloro-N-phenylbenzamidine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as trypsin and kallikrein, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
相似化合物的比较
N-Phenylbenzamidine: Similar in structure but lacks the chlorine substitution.
Benzamidine: The parent compound without the phenyl group.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom at the ortho position enhances the compound’s reactivity and its ability to participate in specific chemical reactions.
Biological Activity: The chlorine substitution also contributes to the compound’s unique biological activities, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
23564-81-0 |
|---|---|
分子式 |
C13H11ClN2 |
分子量 |
230.69 g/mol |
IUPAC 名称 |
2-chloro-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,(H2,15,16) |
InChI 键 |
FMRPAAQOMPCOPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


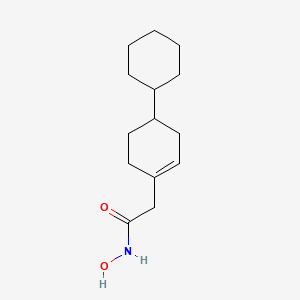
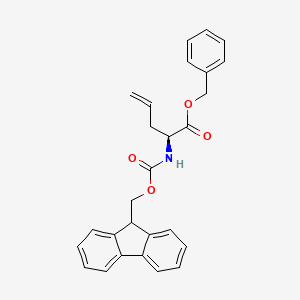
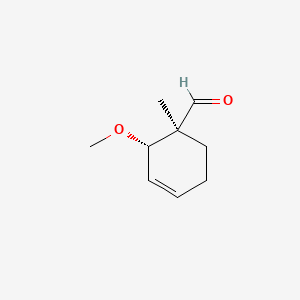
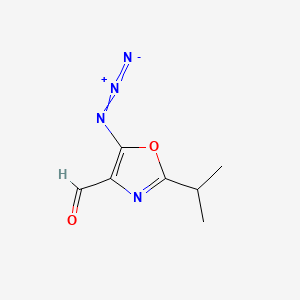
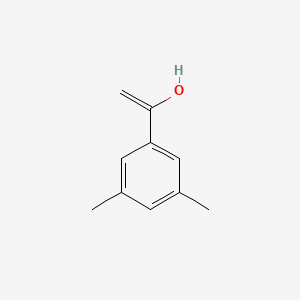
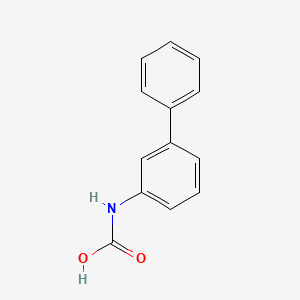
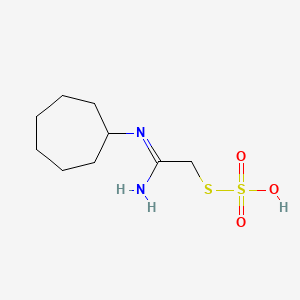
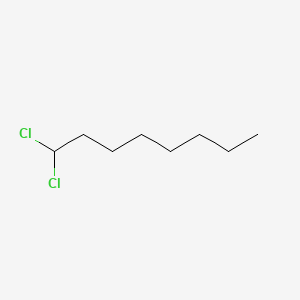
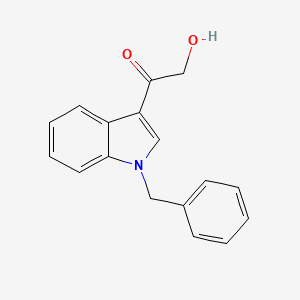

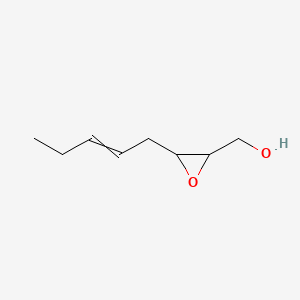
![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)

